Zingerone

Übersicht

Beschreibung

Zingeron: ist eine phenolische Verbindung, die in Ingwer (Zingiber officinale) vorkommt. Sie ist bekannt für ihren süß-würzigen Duft und trägt maßgeblich zum charakteristischen Geschmack von Ingwer bei. Zingeron ist ein kristalliner Feststoff, der in Wasser nur schwer löslich, aber in organischen Lösungsmitteln wie Ether löslich ist. Es besitzt ein breites Spektrum an pharmakologischen Eigenschaften, darunter antioxidative, entzündungshemmende und krebshemmende Wirkungen .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Zingeron kann durch verschiedene Verfahren synthetisiert werden. Ein gängiges Verfahren umfasst die Kondensation von Vanillin (4-Hydroxy-3-Methoxybenzaldehyd) mit Aceton in Gegenwart eines alkalischen Katalysators zur Bildung von Dehydrozingeron, das anschließend hydriert wird, um Zingeron zu erzeugen . Ein anderes Verfahren verwendet heterogene Katalysatoren für die Alkylierung von Vanillin mit Aceton oder Isopropanol .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Zingeron häufig aus Ingwer mit Hilfe alkalischer Lösungen extrahiert. Dieses Verfahren beinhaltet die Behandlung von Ingwer mit einer alkalischen Lösung, um Zingeron zu extrahieren, das dann durch verschiedene chromatographische Verfahren gereinigt wird .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Zingeron durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Oxidation: Zingeron kann unter sauren Bedingungen mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Die Hydrierung von Dehydrozingeron mit Katalysatoren wie Palladium auf Kohlenstoff kann Zingeron erzeugen.

Hauptprodukte, die gebildet werden:

Oxidation: Die Oxidation von Zingeron kann zur Bildung verschiedener Chinone führen.

Reduktion: Die Reduktion von Dehydrozingeron ergibt Zingeron.

Substitution: Substitutionsreaktionen können Nitro- oder halogenierte Derivate von Zingeron erzeugen.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Zingerone exhibits a broad spectrum of pharmacological activities, making it a subject of extensive research. Key applications include:

- Antioxidant Activity : this compound has been shown to scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage associated with various diseases such as cancer and diabetes. Studies indicate that this compound can lower blood sugar levels and improve antioxidant enzyme activity in diabetic models .

- Anti-inflammatory Effects : Research indicates that this compound can suppress inflammatory pathways by inhibiting the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and peroxisome proliferator-activated receptor gamma (PPAR). This action contributes to its potential in treating inflammatory conditions like arthritis and colitis .

- Anticancer Properties : this compound demonstrates significant anticancer effects, particularly against hepatocellular carcinoma and oral squamous cell carcinoma. It has been found to induce apoptosis in cancer cells and inhibit metastasis through mechanisms involving matrix metalloproteinase activity modulation .

- Antimicrobial Activity : The compound exhibits antibacterial properties against various pathogens, making it a potential natural alternative to conventional antibiotics. Studies have shown this compound's effectiveness against clinical isolates such as Staphylococcus aureus and Escherichia coli .

Nutritional Applications

This compound's health benefits extend into the realm of nutrition:

- Weight Management : Animal studies suggest that this compound can aid in fat metabolism, potentially assisting in weight management strategies for individuals on high-fat diets .

- Diabetes Management : this compound's ability to regulate blood glucose levels makes it a candidate for dietary interventions aimed at managing diabetes. Its incorporation into functional foods could enhance health outcomes for diabetic patients .

Agricultural Applications

The potential use of this compound in agriculture is also noteworthy:

- Pest Control : Given its antimicrobial properties, this compound could be explored as a natural pesticide or fungicide, reducing reliance on synthetic chemicals in crop protection .

Case Studies and Research Findings

Wirkmechanismus

Zingerone is structurally similar to other phenolic compounds such as vanillin and eugenol. it has unique properties that distinguish it from these compounds:

Vergleich Mit ähnlichen Verbindungen

Zingeron ist strukturell ähnlich anderen phenolischen Verbindungen wie Vanillin und Eugenol. es hat einzigartige Eigenschaften, die es von diesen Verbindungen abheben:

Vanillin: Sowohl Zingeron als auch Vanillin haben eine Methoxygruppe, aber Zingeron hat eine Butanon-Seitenkette, die zu seinem besonderen Geschmack und seinen biologischen Aktivitäten beiträgt.

Eugenol: Eugenol hat eine ähnliche phenolische Struktur, enthält aber anstelle einer Butanon-Seitenkette eine Allylgruppe.

Liste ähnlicher Verbindungen:

- Vanillin

- Eugenol

- Gingerol

- Shogaol

Biologische Aktivität

Zingerone, a phenolic compound derived from the rhizome of Zingiber officinale (ginger), has garnered attention for its diverse biological activities. This article reviews the pharmacological properties of this compound, emphasizing its anticancer, antioxidant, anti-inflammatory, and antimicrobial effects, supported by various studies and case analyses.

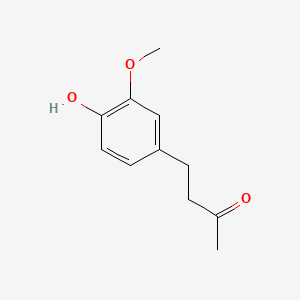

Chemical Structure and Properties

This compound is chemically known as 4-(4-hydroxy-3-methylphenyl) butan-2-one. Its structure contributes to its bioactive properties, making it a subject of interest in pharmacological research.

Pharmacological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Properties

Numerous studies have demonstrated this compound's potential as an anticancer agent. For instance:

- Cell Proliferation Inhibition : this compound has been shown to inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma (HepG2). The mechanisms involve induction of apoptosis through oxidative stress and modulation of cell cycle regulators such as p53 and cyclin D1 .

- Case Study : In a study involving hepatocellular carcinoma cells, this compound treatment resulted in significant apoptosis characterized by morphological changes and biochemical markers indicative of cell death .

2. Antioxidant Activity

This compound exhibits strong antioxidant properties, which contribute to its protective effects against oxidative stress-related damage:

- Mechanism : It scavenges free radicals and enhances antioxidant enzyme activity, thereby reducing lipid peroxidation and protecting cellular integrity .

- Research Findings : A study indicated that this compound administration significantly increased levels of superoxide dismutase (SOD) and catalase while decreasing malondialdehyde (MDA) levels in treated animals .

3. Anti-inflammatory Effects

This compound has been recognized for its anti-inflammatory capabilities:

- Cytokine Modulation : It downregulates pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing anti-inflammatory cytokines like IL-10 .

- Case Study : In a model of ethanol-induced intestinal injury, this compound administration improved histological parameters by reducing inflammation and oxidative stress markers .

4. Antimicrobial Activity

This compound demonstrates antimicrobial properties against various pathogens:

- Mechanism : It enhances phagocytic activity and respiratory burst in immune cells, contributing to increased resistance against infections .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activities of this compound:

Case Studies

- Ethanol-Induced Jejunal Injury : A study involving adult male albino rats showed that this compound significantly ameliorated ethanol-induced enterotoxicity by restoring jejunal architecture and reducing inflammation .

- Chronic Stress Model : In a chronic stress rat model, repeated administration of this compound reversed depression-like behaviors and biochemical changes associated with oxidative stress, highlighting its neuroprotective potential .

Eigenschaften

IUPAC Name |

4-(4-hydroxy-3-methoxyphenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h5-7,13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYLAHXKWMRDGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047420 | |

| Record name | 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with a spicy pungent odor like ginger; [Merck Index] Commercial substance: Yellowish liquid; [HSDB] Solid; [MSDSonline], Solid, Yellowish to yellow-brown crystalline mass, sweet, spicy, warm, heavy floral, mildly animal balsamic, vanilla like odour | |

| Record name | Zingerone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7801 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Zingerone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Zingerone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/602/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

187-188 °C @ 14 mm Hg, 141.00 to 0.50 °C. @ 0.00 mm Hg | |

| Record name | ZINGERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Zingerone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

APPROX 102 °C | |

| Record name | ZINGERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sparingly sol in water, petroleum ether; sol in ether, dil alkalies, Very soluble in ethyl ether, SOLUBILITY 1:1 IN 50% ALCOHOL, slightly soluble in water, moderately soluble (in ethanol) | |

| Record name | ZINGERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Zingerone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/602/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.138-1.139 @ 25 °C | |

| Record name | ZINGERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from acetone, petroleum ether, ether plus petroleum ether | |

CAS No. |

122-48-5 | |

| Record name | Zingerone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zingerone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zingerone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15589 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vanillylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-hydroxy-3-methoxyphenyl)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINGERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MMW850892 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINGERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Zingerone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

40.5 °C, 41 °C | |

| Record name | ZINGERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Zingerone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.